1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one
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Overview
Description
1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C12H20O It is a ketone with a cyclohexene ring substituted with a tert-butyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base, followed by dehydrogenation to form the cyclohexene ring. Another method includes the Friedel-Crafts acylation of tert-butylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can facilitate the alkylation and acylation reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted cyclohexenes
Scientific Research Applications
1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Cyclohexenone: A simpler analog without the tert-butyl group, used as an intermediate in organic synthesis.
tert-Butylcyclohexanone: Lacks the double bond in the cyclohexene ring, used in the synthesis of pharmaceuticals and agrochemicals.
1-(1-Cyclohexen-1-yl)ethan-1-one: Similar structure but without the tert-butyl group, used in various organic reactions.
Uniqueness: 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one is unique due to the presence of both the tert-butyl group and the cyclohexene ring, which confer distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
CAS No. |
64764-64-3 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(2-tert-butylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H2,1-4H3 |
InChI Key |
HLDJCMTVJNXFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1)C(C)(C)C |
Origin of Product |
United States |
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